molecular formula C18H12ClN3O2S B14001392 7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14001392
M. Wt: 369.8 g/mol
InChI Key: RBTRNZJHABCLOO-UHFFFAOYSA-N
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Description

7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H8ClN3O2S. This compound is known for its unique structural features, which include a pyrrolo[2,3-d]pyrimidine core substituted with benzenesulfonyl and chloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes using advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to serve as a versatile building block for various bioactive compounds highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

7-(benzenesulfonyl)-4-chloro-6-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H12ClN3O2S/c19-17-15-11-16(13-7-3-1-4-8-13)22(18(15)21-12-20-17)25(23,24)14-9-5-2-6-10-14/h1-12H

InChI Key

RBTRNZJHABCLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CN=C3Cl

Origin of Product

United States

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